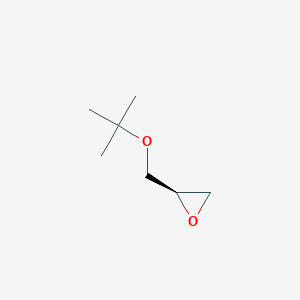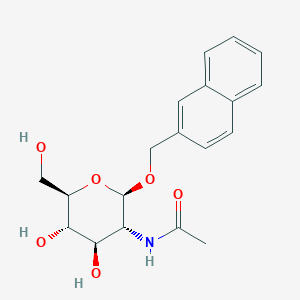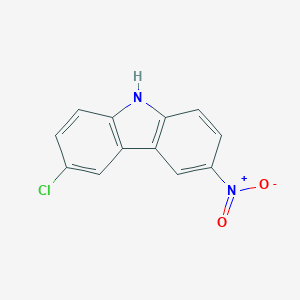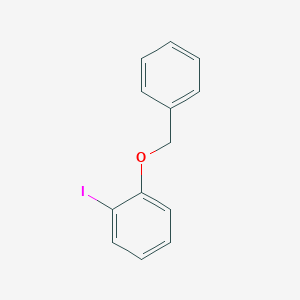
(-)-tert-Butyl glycidyl ether
Vue d'ensemble
Description
Butyl glycidyl ether and Allyl glycidyl ether are used in laboratory chemicals . They are known to be unreactive towards most reagents which makes them excellent reaction solvents .
Synthesis Analysis
The synthesis of symmetric glyceryl diethers from epichlorohydrin and different alcohols has been reported. Several inexpensive alkaline hydroxides were tested and total conversions of epichlorohydrin achieved .
Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .
Physical And Chemical Properties Analysis
Butyl glycidyl ether and Allyl glycidyl ether are colorless liquids with a pleasant odor. They are slightly less dense than water and insoluble in water .
Applications De Recherche Scientifique
Synthesis of Linear High Molar Mass Polymers
- Application: (-)-tert-Butyl glycidyl ether is utilized in the synthesis of linear polyglycidols with high molar masses. These polymers exhibit narrow chain dispersity and controlled high molar masses, making them suitable for various industrial applications (Gervais et al., 2010).
Renewable Fuel Additive Research
- Application: This compound is explored as a bio-renewable fuel additive. Studies include its synthesis via etherification reactions and evaluation of its impact on diesel engine performance and emissions. This research is significant in the context of sustainable and renewable energy sources (Çakmak & Ozcan, 2020).
Development of Amphiphilic Block Copolymers
- Application: (-)-tert-Butyl glycidyl ether is used in the creation of amphiphilic block copolymers with various alkyl side chains. These polymers, obtained through a controlled synthesis process, have potential applications in biotechnology and materials science due to their unique thermal properties (Backes et al., 2010).
Catalysis and Synthesis of Bioadditives
- Application: The compound plays a role in the catalytic synthesis of bioadditives, particularly in the context of glycerol etherification. This is crucial for developing bio-based additives for fuels and industrial chemicals (Silva et al., 2019).
Polymer Electrolytes Synthesis
- Application: In the field of polymer electrolytes, (-)-tert-Butyl glycidyl ether is used in the synthesis of polycarbonates. These materials are being researched for their potential in creating novel ion-conductive polymers, a key component in energy storage technologies (Nakamura & Tominaga, 2011).
Heterogeneous Catalytic Conversion
- Application: This ether is involved in the heterogeneous catalytic conversion processes to produce oxygenated fuel additives. The research focuses on optimizing the conversion of glycerol into ethers, contributing to the development of eco-friendly fuel additives (Samoilov et al., 2016).
Biotechnological Applications
- Application: In biotechnology, microbial isolates are used to hydrolyze tert-butyl glycidyl ether, exploring its potential in bioremediation and bioconversion processes. This research offers insights into the environmental applications of this compound (Kotik et al., 2005).
Safety And Hazards
Orientations Futures
Research studies have been focused on the development of polymers with low and high dielectric constant. Polymers having high dielectric constant can be used for applications such as film capacitors, artificial muscle, while the ones with low dielectric constants are used in the field of capacitors and dielectric materials .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-tert-Butyl glycidyl ether | |
CAS RN |
130232-98-3 | |
| Record name | tert-Butyl glycidyl ether, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(tert-Butoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL GLYCIDYL ETHER, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65YZ0RP4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)



![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)





